1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of an ethoxybenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and piperidine.
Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the use of reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid group for nucleophilic substitution by the piperidine ring.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various catalysts.
Scientific Research Applications
1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid and 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid share structural similarities but differ in their substituents.
Properties
IUPAC Name |
1-(4-ethoxybenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWGGAGLHAXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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